molecular formula C7H8ClN B8052228 3-Chloro-5-ethylpyridine

3-Chloro-5-ethylpyridine

Cat. No.: B8052228
M. Wt: 141.60 g/mol
InChI Key: ISNXKHNMSSUKBV-UHFFFAOYSA-N
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Description

3-Chloro-5-ethylpyridine: is a heterocyclic aromatic compound with the molecular formula C7H8ClN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted by a chlorine atom and an ethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-ethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 5-ethylpyridine using a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic vapor phase synthesis. This method involves the reaction of acetaldehyde, formaldehyde, and ammonia in the presence of a catalyst. The process is conducted at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-5-ethylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.

Major Products:

  • Substitution reactions yield derivatives such as 3-amino-5-ethylpyridine or 3-thio-5-ethylpyridine.
  • Oxidation reactions produce compounds like 3-chloro-5-formylpyridine or 3-chloro-5-carboxypyridine.

Scientific Research Applications

3-Chloro-5-ethylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

    3-Chloropyridine: Lacks the ethyl group, making it less hydrophobic.

    5-Ethylpyridine: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    3-Bromo-5-ethylpyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: 3-Chloro-5-ethylpyridine is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical properties and reactivity patterns. This dual substitution allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

3-chloro-5-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNXKHNMSSUKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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